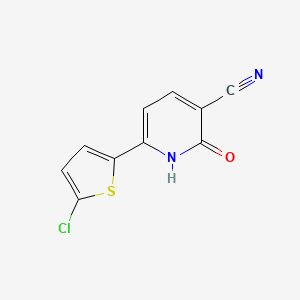
6-(5-Chlorothiophen-2-yl)-2-hydroxypyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-Chlorothiophen-2-yl)-2-hydroxypyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic organic compound that contains a pyridine ring, a thiophene ring, and a cyano group. This compound is also known as CCT251545 and has been found to have potential applications in various fields, including medicinal chemistry and drug development.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
- Evidence: A series of compounds similar to 6-(5-Chlorothiophen-2-yl)-2-hydroxypyridine-3-carbonitrile, including bipyridine carbonitriles with the hydroxyphenylthio moiety, demonstrated promising antibacterial and antifungal activities in vitro against various strains of bacteria and fungi. This suggests potential applications of these compounds in developing new antimicrobial agents (Karabasanagouda, Adhikari, & Parameshwarappa, 2009).
Inhibition of Xanthine Oxidoreductase
- Evidence: A structurally related compound, FYX-051, which is a hybrid-type inhibitor of xanthine oxidoreductase (XOR), has shown efficacy in inhibiting XOR activity. This could be relevant for the treatment of hyperuricemia, as similar structures like this compound may offer similar therapeutic potentials (Matsumoto, Okamoto, Ashizawa, & Nishino, 2011).
Corrosion Inhibition
- Evidence: Compounds with similar structural elements have been investigated for their effectiveness as corrosion inhibitors. For example, pyranopyrazole derivatives showed significant corrosion inhibition for mild steel in acidic solutions, indicating that similar structures like this compound could be explored for similar applications (Yadav, Gope, Kumari, & Yadav, 2016).
Solar Cell Applications
- Evidence: Small molecules containing rigidified thiophenes and a cyanopyridone acceptor unit have been designed for use in bulk-heterojunction solar cells. The presence of similar structural features in this compound suggests its potential applicability in photovoltaic devices (Gupta, Ali, Gao, Singh, Bilić, Watkins, Bach, & Evans, 2015).
Electrochromic Properties
- Evidence: Derivatives of thiophen-2-yl)furan-3-carbonitrile, which share a similar structural motif, have been synthesized and their electrochromic properties have been investigated. This implies potential applications in electronic display technologies for compounds like this compound (Abaci, Ustalar, Yılmaz, & Guney, 2016).
Synthesis of Anticancer Agents
- Evidence: Pyridine derivatives structurally similar to this compound have been synthesized and evaluated for their anticancer activity. This indicates the potential of such compounds in developing novel anticancer therapies (Mohamed, Kotb, Abd El-Meguid, & Awad, 2016).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to target theP2Y12 receptor on platelets . This receptor plays a crucial role in platelet aggregation, a key step in the coagulation cascade .
Mode of Action
For instance, PRT060128, a specific, reversible ADP receptor antagonist that binds to the P2Y12 receptor on platelets, prevents the binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . This is a key step in the coagulation cascade .
Biochemical Pathways
The inhibition of the p2y12 receptor can affect thecoagulation cascade , leading to reduced platelet aggregation .
Result of Action
The inhibition of the p2y12 receptor, as seen with related compounds, can lead toreduced platelet aggregation , potentially affecting blood clotting .
Propiedades
IUPAC Name |
6-(5-chlorothiophen-2-yl)-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2OS/c11-9-4-3-8(15-9)7-2-1-6(5-12)10(14)13-7/h1-4H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNODEVHEEVJXRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C2=CC=C(S2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

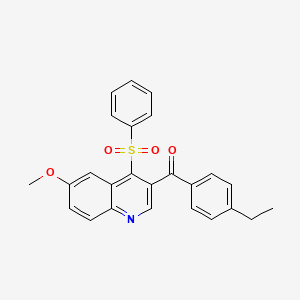


![3-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B3011469.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B3011470.png)
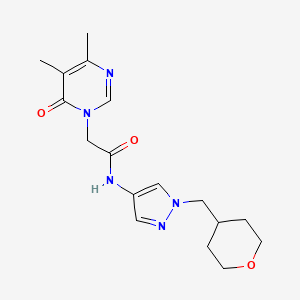
![ethyl 4-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)benzoate](/img/structure/B3011477.png)
![2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B3011479.png)
![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylurea](/img/structure/B3011481.png)
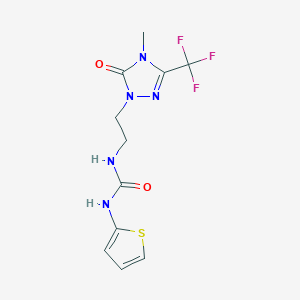
![ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B3011485.png)
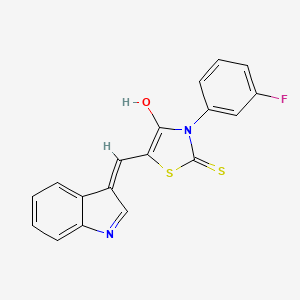
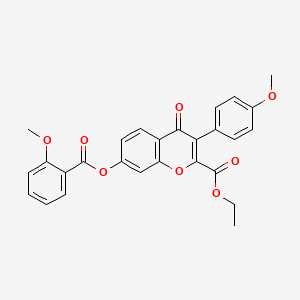
![Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate](/img/structure/B3011488.png)